molecular formula C14H18N2O2S B5505898 methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate

methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate

Cat. No. B5505898
M. Wt: 278.37 g/mol
InChI Key: FXZHNZFSHVMNOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate involves various strategies, including the reaction of amino acid derivatives to yield piperidine derivatives, demonstrating the flexibility and complexity of synthetic approaches in generating structurally diverse molecules (Laschat, Fröhlich, & Wibbeling, 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate is characterized by complex hydrogen bonding patterns and crystal packing, which are critical for their molecular stability and reactivity. Studies employing X-ray crystallography have detailed the hydrogen-bonded sheets and chains in isomeric compounds, highlighting the influence of molecular structure on the compound's physical and chemical properties (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Reactions of methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate and its analogues include cyclization and interaction with various reagents, leading to the formation of complex molecules with potential biological activity. These reactions are indicative of the compound's reactivity and its utility in the synthesis of more complex molecules (Mekheimer, Mohamed, & Sadek, 1997).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl-2-formyl benzoate, a compound with a structure related to the queried chemical, serves as a bioactive precursor in organic synthesis due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significant role as a precursor for new bioactive molecules and as a versatile substrate in the synthesis of medical products highlights the importance of similar compounds in drug development and synthetic chemistry (Farooq & Ngaini, 2019).

Antineoplastic Agents

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones underscores the potential of compounds with similar functionalities in cancer treatment. These molecules exhibit cytotoxic properties and are often more potent than contemporary anticancer drugs, with particular efficacy in tumor-selective toxicity and as modulators of multi-drug resistance. Their action mechanisms include apoptosis induction, generation of reactive oxygen species, and mitochondrial function modulation, highlighting the diverse therapeutic targets within cancer research (Hossain et al., 2020).

Biopolymer Modification for Drug Delivery

Xylan derivatives, through chemical modification, present a route to new biopolymer ethers and esters with specific functional properties. The modification of xylan into ethers and esters suitable for drug delivery applications showcases the potential of chemical modifications of biopolymers in creating novel materials for therapeutic applications. Such modifications can lead to the development of nanoparticles for targeted drug delivery, demonstrating the versatility of chemical modifications in pharmaceutical applications (Petzold-Welcke et al., 2014).

Antimicrobial Agents

Compounds like p-Cymene, derived from monoterpenes and found in over 100 plant species, exhibit antimicrobial effects. The search for new substances with antimicrobial properties, due to the evolution of antimicrobial resistance, highlights the ongoing need for novel antimicrobial agents. Research into the mechanisms of action and biotoxicity of such compounds can lead to the development of new therapeutic agents with potential applications in healthcare and biomedicine (Marchese et al., 2017).

Safety and Hazards

The safety data sheet for “Methyl 4-aminobenzoate” indicates that it is combustible and harmful if swallowed . It may cause skin and eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 4-(piperidine-1-carbothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-18-13(17)11-5-7-12(8-6-11)15-14(19)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZHNZFSHVMNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(piperidine-1-carbothioylamino)benzoate

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